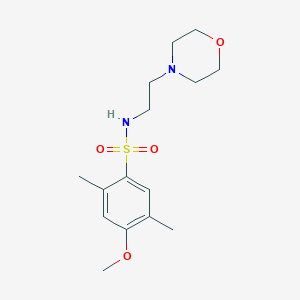
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound was first synthesized in 2014 and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide acts on the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors and can produce effects similar to those of THC, the active ingredient in marijuana.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It can also produce changes in mood and behavior, such as euphoria and relaxation.
Advantages and Limitations for Lab Experiments
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly potent compound, which means that small amounts can produce significant effects. It is also relatively stable and can be easily synthesized. However, there are also limitations to its use. This compound is a synthetic compound, which means that its effects may not be the same as those of natural cannabinoids. It is also a relatively new compound, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is its potential use in the treatment of inflammatory diseases and pain. Another area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, more research is needed to fully understand the long-term effects of this compound and its potential for abuse.
Synthesis Methods
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The final step involves the reaction of this compound with 2-morpholinoethylamine to form this compound.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has been used in scientific research to study its potential therapeutic applications. One study found that this compound has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study found that this compound has analgesic effects and may be useful in the treatment of pain.
properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOMPJXHYFWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)


